![molecular formula C21H25N5O4 B2568261 8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915931-08-7](/img/structure/B2568261.png)
8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
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Scientific Research Applications
Molecular Studies and Receptor Affinity
A significant application area involves molecular studies and receptor affinity analyses. For instance, studies have detailed the structural elucidation and interaction of purine derivatives with specific biological targets, such as enzymes and receptors. This includes investigating the conformational preferences of these molecules in both their free and bound states to proteins like thymidine kinase, revealing insights into their molecular behavior and potential therapeutic targeting mechanisms (Czaplicki et al., 1996). Further research has synthesized and tested novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity toward serotoninergic and dopaminergic receptors, highlighting their potential as antidepressant and anxiolytic-like agents (Zagórska et al., 2015).
Synthetic Methodologies
Another critical area is the development of synthetic methodologies for purine derivatives, which has implications for creating compounds with specific biological activities. Studies have outlined routes for synthesizing 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, demonstrating the versatility of synthetic approaches in accessing variously substituted purine analogs (Simo et al., 1998). These methodologies pave the way for generating diverse molecules for further pharmacological evaluation.
properties
IUPAC Name |
6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-14-6-4-5-7-16(14)13-26-19(28)17-18(23(3)21(26)29)22-20-24(8-10-30-11-9-27)15(2)12-25(17)20/h4-7,12,27H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICELVGFKRWQATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(N4CCOCCO)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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